Home > Products > Screening Compounds P37966 > (2R)-Aliskiren (Aliskiren Impurity)
(2R)-Aliskiren (Aliskiren Impurity) -

(2R)-Aliskiren (Aliskiren Impurity)

Catalog Number: EVT-1590109
CAS Number:
Molecular Formula: C30H53N3O6
Molecular Weight: 551.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(2R)-Aliskiren, also known as Aliskiren impurity, is a compound related to Aliskiren, a non-peptide renin inhibitor used primarily in the treatment of hypertension. This impurity arises during the synthesis of Aliskiren and is significant in pharmaceutical contexts due to its implications for drug purity and safety.

Source

Aliskiren was developed through extensive research in organic chemistry and medicinal chemistry, focusing on inhibiting the renin-angiotensin-aldosterone system. The compound is synthesized from various intermediates, with (2R)-Aliskiren appearing as a by-product during these processes. The synthesis of Aliskiren has been documented in multiple patents and scientific literature, highlighting the complexity of its production and the potential for impurities like (2R)-Aliskiren to form during chemical reactions .

Classification

(2R)-Aliskiren is classified as a pharmaceutical impurity. It is essential to monitor such impurities to ensure that the final pharmaceutical product meets safety and efficacy standards set by regulatory bodies like the Food and Drug Administration. The classification of Aliskiren itself places it within the category of antihypertensive agents.

Synthesis Analysis

Methods

The synthesis of (2R)-Aliskiren typically involves several chemical reactions that can include aminolysis and reductions. A common method includes the reduction of azide intermediates in the presence of palladium catalysts and alcoholic solvents such as methanol or ethanol .

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of (2R)-Aliskiren can be represented by its chemical formula and structural diagram. It features a complex arrangement typical of renin inhibitors, with specific stereochemistry that contributes to its biological activity.

Data

  • Molecular Formula: C22H30N2O5S
  • Molecular Weight: Approximately 450.55 g/mol
  • Stereochemistry: The (2R) designation indicates specific spatial arrangements of atoms that are crucial for its function as a renin inhibitor.
Chemical Reactions Analysis

Reactions

The formation of (2R)-Aliskiren involves several key reactions:

  1. Aminolysis: This reaction involves the conversion of lactone intermediates into amides, which are then reduced to form Aliskiren .
  2. Reduction: The azide group is reduced under controlled conditions to yield (2R)-Aliskiren alongside Aliskiren itself .

Technical Details

These reactions require careful control of conditions such as temperature, solvent choice, and catalyst use to minimize unwanted by-products and maximize yield.

Mechanism of Action

Process

(2R)-Aliskiren functions similarly to Aliskiren by competitively inhibiting renin, an enzyme crucial in regulating blood pressure through the renin-angiotensin-aldosterone system. By blocking this enzyme's activity, it prevents the conversion of angiotensinogen to angiotensin I, leading to decreased blood pressure.

Data

Studies have shown that Aliskiren effectively reduces systolic and diastolic blood pressure in hypertensive patients, with (2R)-Aliskiren potentially contributing to these effects when present in trace amounts .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like methanol and ethanol but less so in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored under controlled conditions.
  • Reactivity: Can participate in further chemical reactions typical for amine-containing compounds.
Applications

Scientific Uses

(2R)-Aliskiren serves primarily as an analytical reference compound in pharmaceutical development. It is used for:

  1. Purity Testing: Acts as a standard for high-performance liquid chromatography analyses to assess the purity of Aliskiren formulations .
  2. Research: Investigated for its potential effects and interactions within biological systems, contributing to understanding how impurities might influence drug efficacy and safety profiles .
Synthetic Methodologies for (2R)-Aliskiren Impurity Generation

Stereoselective Synthesis Pathways in Aliskiren Analog Production

(2R)-Aliskiren arises as a stereochemical impurity during the synthesis of aliskiren hemifumarate, a potent renin inhibitor. The core structure contains four chiral centers, with the (2R) configuration resulting from epimerization at the C2 position adjacent to the primary amide group. Industrial synthesis employs chiral pool starting materials like (S)-2-amino-3-methylbutanoic acid derivatives, but imperfect stereocontrol during amide coupling, carbocation-mediated alkylation, or nucleophilic substitution steps introduces the (2R)-diastereomer [1] [7]. Key stereoselective steps vulnerable to epimerization include:

  • Chiral Amine Alkylation: Nucleophilic displacement of activated intermediates (e.g., mesylates or halides) derived from 3-amino-2,2-dimethylpropionamide (C2) by the aliskiren free base (C1). Under basic conditions or elevated temperatures, the α-carbon adjacent to the carbonyl in C1 can undergo reversible deprotonation, leading to racemization and subsequent formation of the undesired (2R) stereoisomer [1] [3].
  • Chiral Catalyst Limitations: Asymmetric hydrogenation steps used in precursor synthesis (e.g., for unsaturated intermediates) typically achieve 95-99% ee under optimal conditions. Residual (R)-enantiomer from incomplete stereoselection propagates through the synthesis, culminating in (2R)-aliskiren [7] [8].

Table 1: Stereoselective Steps and Vulnerabilities in Aliskiren Synthesis

Synthetic StepTarget StereochemistryEpimerization Risk FactorMitigation Strategy
C1-C2 Amide Bond Formation2SBase-catalyzed α-proton abstractionLow-temperature coupling, non-basic catalysts
Chiral Alkyl Halide Displacement3R,4S,5SSN1 pathway under protic conditionsAnhydrous solvents, phase-transfer catalysts
Asymmetric Hydrogenation3R,4SCatalyst leaching/suboptimal ligand-metal coordinationHigh-fidelity Ru/Josiphos systems

Pilot-scale processes integrate crystallization-induced asymmetric transformation (CIAT) to purge epimeric impurities like (2R)-aliskiren. Selective crystallization of the desired (2S)-aliskiren hemifumarate salt from solution enriches the mother liquor in the (2R)-isomer, which is subsequently removed via purge streams or recycle loop optimization [1].

Catalytic Asymmetric Processes in Chiral Impurity Formation

Asymmetric catalysis critically influences (2R)-aliskiren generation. Industrial routes employ:

  • Rhodium-DuPhos Catalysis: Hydrogenation of enamide precursors generates chiral amine intermediates with >98% ee. However, residual Rh metal impurities (<10 ppm) in recycled solvents or catalysts can catalyze retro-Michael reactions or racemization in downstream steps under acidic conditions, promoting (2R) formation [8].
  • Ruthenium-BINAP Systems: Used for β-keto ester reductions. Slight mismatching between the chiral ligand and substrate prochiral face yields 1-3% of the incorrect enantiomer. This minor impurity accumulates during convergent synthesis, manifesting as (2R)-aliskiren in the final API [7] [8].

Table 2: Catalytic Systems and Epimeric Impurity Profiles in Aliskiren Synthesis

Catalyst SystemReactionTypical ee (%)Major Chiral ImpurityContributing Factor to (2R)-Impurity
Rh-(R,R)-Me-DuPhosEnamide hydrogenation98.5(3S)-enantiomerPropagation via C3 chiral center
Ru-(S)-BINAP/(S)-DM-DENEBβ-Keto ester hydrogenation97.0(4R)-diastereomerMismatched reduction
Ir-(S)-JosiphosImine hydrogenation99.2(5R)-enantiomerCatalyst deactivation

Phase-transfer catalysis (PTC) in alkylation steps introduces another failure mode. While tetrabutylammonium bromide enhances solubility and rate in biphasic systems, prolonged reaction times or elevated temperatures accelerate anion exchange, facilitating base-catalyzed racemization at the C2 center. Kinetic studies show a 0.5-2.0% increase in (2R)-impurity per hour at 60°C under PTC conditions [3] [7].

Mechanistic Insights into Racemization During API Synthesis

Racemization generating (2R)-aliskiren occurs predominantly via three mechanisms:

  • Azlactone Formation: Under dehydrating conditions during amide coupling (e.g., using CDI or T3P), the N-acylamino acid moiety in aliskiren precursors forms a planar azlactone intermediate. Nucleophilic attack (e.g., by amine C2) can occur from either face, yielding a ~1:1 R/S mixture at C2 upon hydrolysis. This is prevalent in late-stage coupling steps involving activated carboxylic acids [3] [9].
  • Enolization: The α-proton adjacent to the carboxamide in aliskiren’s C1 fragment is acidic (pKa ~20-22). Under basic conditions (e.g., triethylamine, DBU, or residual NaOH from extraction), deprotonation generates a resonance-stabilized enolate. Reprotonation is non-stereoselective, leading to racemization. Studies confirm a 15-30% epimerization rate at 25°C in THF with 1 eq. DIPEA [7] [9].
  • Solvent/Heat-Mediated Epimerization: Polar protic solvents (e.g., H2O, EtOH) catalyze racemization via reversible ring-opening of oxazolones derived from serine-like residues. Temperatures >80°C during distillation, drying, or reaction quenching accelerate this process. Pilot plant data indicates a 3-fold increase in (2R)-impurity when reaction mixtures are held at 90°C for 30 minutes post-reaction [1] [3].

Table 3: Racemization Mechanisms and Conditions Favoring (2R)-Aliskiren Formation

MechanismCritical TriggerEpimerization Rate Constant (kep, h⁻¹)Activation Energy (Ea, kJ/mol)
Azlactone IntermediateDehydrating agents (P2O5, SOCl2)0.12 (25°C)65.8
Enolate FormationBase (pH >9, or organic bases)0.08 (1 eq. Et3N, 25°C)72.4
SolvolysisProtic solvents, T >80°C0.21 (90°C in H2O/EtOH)89.5

Purge Factors: Crystallization of aliskiren hemifumarate efficiently purges (2R)-aliskiren due to differential solubility. The diastereomeric excess (de) improves from 95% to >99.5% after two recrystallizations from ethanol/water mixtures, leveraging the lower solubility of the desired (2S,3R,4S,5S)-diastereomer [1] [7].

Continuous Flow Synthesis and Impurity Profiling in Pilot-Scale Systems

Continuous manufacturing minimizes (2R)-aliskiren generation through precise control of residence time, temperature, and mixing:

  • Telescoped Reaction-Separation Sequences: Pilot plants integrate multistep synthesis with inline purification. For example, the liquid-liquid extraction of reactor output using membrane microseparators immediately isolates intermediate C3, minimizing exposure to conditions causing racemization (e.g., residual acid catalyst HA at >50°C). This reduces epimerization by >40% compared to batch processing [1] [4].
  • Antisolvent Crystallization: Continuous countercurrent crystallization with heptane as antisolvent achieves rapid supersaturation and crystal growth of chiral intermediates. The narrow particle size distribution (PSD) and uniform crystal habit selectively exclude the (2R)-epimer from the crystal lattice, yielding intermediates with <0.15% diastereomeric impurity [1].
  • Inline Analytics and Purge Control: Real-time PAT tools (e.g., Raman spectroscopy) monitor stereochemical integrity at C2. Automated purge streams divert off-spec material when epimer levels exceed thresholds (e.g., >0.3% (2R)-intermediate). This is critical in recycle loops where impurities accumulate—e.g., a 5% purge ratio prevents (2R)-impurity buildup above 1.2% in the C3 intermediate recycle stream [1] [4].

Advanced Purification Technologies:

  • Inline Chromatography: Simulated moving bed (SMB) systems separate (2R)-aliskiren from the desired isomer using chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate). Pilot trials achieve 99.2% purity and 89% yield of aliskiren API with <0.1% (2R)-impurity [4].
  • Membrane Nanofiltration: Solvent-resistant membranes (e.g., Starmem™ 240) retain higher-molecular-weight dimers or oxidized by-products while allowing (2R)-aliskiren (similar molecular weight) to permeate. Subsequent diafiltration enriches the retentate in the desired isomer, reducing (2R)-impurity by 60-80% [4].

Table 4: Continuous Flow Impurity Control Strategies for (2R)-Aliskiren

Unit OperationFunctionImpact on (2R)-ImpurityScale Demonstrated
Membrane MicroseparatorLiquid-liquid extraction of C3 intermediatePrevents acid-catalyzed racemization (40% reduction)Pilot (55 kg API)
Continuous Antisolvent CrystallizationCrystallization of C3/C4 intermediatesEnriches desired diastereomer (de >99.5%)Pilot (50 kg/batch)
SMB ChromatographyChiral separation of final APIReduces (2R)-aliskiren to <0.1%Lab scale (100 g/h)
Automated Purge StreamImpurity removal from recycle loopsPrevents (2R)-impurity accumulation (>5x reduction)Pilot (10 kg/h)

Properties

Product Name

(2R)-Aliskiren (Aliskiren Impurity)

IUPAC Name

(2R,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide

Molecular Formula

C30H53N3O6

Molecular Weight

551.8 g/mol

InChI

InChI=1S/C30H53N3O6/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35)/t22-,23+,24-,25-/m0/s1

InChI Key

UXOWGYHJODZGMF-NDBXHCKUSA-N

Synonyms

CGP 60536
CGP-60536
CGP60536

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.